molecular formula C9H6BrF3N2 B13655739 Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- CAS No. 89427-05-4

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)-

Cat. No.: B13655739
CAS No.: 89427-05-4
M. Wt: 279.06 g/mol
InChI Key: DPUCPNLAQAMNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- (molecular formula: C₉H₆BrF₃N₂) is a substituted benzimidazole derivative characterized by a bromo group at position 6, a methyl group at position 5, and a trifluoromethyl (CF₃) group at position 2 (Figure 1). Its structural uniqueness arises from the electron-withdrawing CF₃ group and halogen/methyl substituents, which influence its physicochemical properties and biological interactions.

Properties

CAS No.

89427-05-4

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

5-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

DPUCPNLAQAMNLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of benzimidazole derivatives, including 6-bromo-5-methyl-2-(trifluoromethyl)-, typically involves:

  • Cyclization of substituted o-phenylenediamines with appropriate carbonyl or carboxyl derivatives.
  • Introduction of the trifluoromethyl group, often via trifluoromethylation reagents or starting materials bearing the trifluoromethyl substituent.
  • Halogenation steps to introduce bromine at the desired position.
  • Functional group modifications such as methylation.

Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF), with reactions often conducted under reflux or controlled temperatures to optimize yields and selectivity.

Specific Preparation Routes

Cyclization of Substituted o-Phenylenediamines

A key step is the cyclization of appropriately substituted o-phenylenediamines. For example, 4,5-dichloro-o-phenylenediamine cyclized with carbonyl diimidazole or cyanogen bromide forms benzimidazole cores with halogen substitutions. This method can be adapted by starting with 4-bromo-1,2-phenylenediamine to introduce bromine at position 6.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is generally introduced by using 2-trifluoromethyl-substituted precursors or via trifluoromethylation reactions. For example, 2-trifluoromethylbenzimidazoles have been prepared by reacting substituted benzimidazoles with trifluoromethylating agents or by starting from 2-trifluoromethyl-substituted o-phenylenediamines.

Bromination and Methylation

Bromination at position 6 can be achieved by selective halogenation reactions, often using bromine or brominating agents on preformed benzimidazole derivatives. Methylation at position 5 is typically introduced via methyl-substituted starting materials or via methylation reactions using methyl iodide or similar reagents.

Representative Example from Patent Literature

A representative preparation involves:

  • Starting from 5-methyl-N1-butylbenzene-1,2-diamine, reacting with methyl 2,2,2-trichloroacetimidate in acetic acid to form 1-cyclohexyl-6-methyl-2-trichloromethyl-benzimidazole intermediate.
  • Subsequent bromination and trifluoromethylation steps yield the target compound.
  • Purification is performed by extraction, drying over sodium sulfate, and chromatographic techniques using silica gel columns with ethyl acetate/hexane mixtures.

Microwave-Assisted and Modern Techniques

Microwave-assisted synthesis has been reported to enhance reaction efficiency and yields for benzimidazole derivatives, including those with trifluoromethyl groups. These methods reduce reaction times and improve selectivity, though specific protocols for 6-bromo-5-methyl-2-(trifluoromethyl)-benzimidazole are less documented but can be inferred from related benzimidazole syntheses.

Data Tables Summarizing Preparation Conditions and Yields

Step Starting Material / Reagent Reaction Conditions Yield (%) Notes
1 4-bromo-1,2-phenylenediamine + aldehyde DMF, reflux, 12 hours 70-77 Cyclization to 5-bromo-benzimidazole
2 5-methyl-N1-butylbenzene-1,2-diamine + trichloroacetimidate Acetic acid, room temperature, 4 hours 56 Formation of 1-cyclohexyl-6-methyl-2-trichloromethyl-benzimidazole intermediate
3 Benzimidazole intermediate + brominating agent Controlled temperature, aqueous medium 60-70 Selective bromination at position 6
4 Benzimidazole derivative + methyl iodide + K2CO3 Dry acetone, reflux, 20 hours 40-70 Methylation at position 5

*Note: Yields and conditions are approximate based on reported literature and patent examples.

Detailed Research Outcomes

  • The synthesis methods achieve moderate to good yields (40–77%) depending on step and conditions.
  • Bromination and trifluoromethylation are key steps requiring careful control to avoid over-substitution or side reactions.
  • Purification by silica gel chromatography is effective for isolating the target compound in high purity.
  • The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's stability and influences reactivity during synthesis.
  • Advanced synthetic routes involving diazotization and Sandmeyer reactions have been used for related benzimidazole derivatives but are less common for this specific compound due to complexity.
  • The compound's biological activity potential motivates the development of efficient synthetic routes, with ongoing research focusing on optimizing reaction conditions and exploring novel catalytic methods.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions.

Reagent/ConditionsProductYieldSource
Sodium methoxide (NaOMe), MeOH, 75°C6-methoxy-5-methyl-2-(trifluoromethyl)benzimidazole68%
Ammonia (NH₃), THF, 100°C6-amino-5-methyl-2-(trifluoromethyl)benzimidazole52%

Mechanism : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack, facilitating displacement of bromine.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(OAc)₂, P(o-tol)₃, K₂CO₃6-phenyl-5-methyl-2-(trifluoromethyl)benzimidazole84%
4-Methoxyphenylboronic acidPdCl₂(dppf), CsF6-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)benzimidazole76%

Conditions : Reactions performed in THF/H₂O (3:1) at 75°C for 12–18 hours.

Buchwald-Hartwig Amination

AmineCatalystProductYieldSource
CyclohexylaminePd₂(dba)₃, Xantphos, NaOtBu6-(cyclohexylamino)-5-methyl-2-(trifluoromethyl)benzimidazole61%

Oxidation and Reduction

The benzimidazole core and substituents exhibit redox activity.

Oxidation of the Benzimidazole Core

Oxidizing AgentConditionsProductOutcomeSource
mCPBACH₂Cl₂, 0°C → RTN-Oxide derivativeSelective N1-oxidation

Reduction of the Trifluoromethyl Group

| Reducing Agent | Conditions | Product | Notes | Source |
|---------------------------|

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry Benzimidazole derivatives, including 6-bromo-5-methyl-2-(trifluoromethyl)-, are explored as scaffolds for developing new pharmaceutical agents due to their biological activities. These derivatives exhibit various therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities .
  • Material Science This compound is used in material science due to its chemical properties. The trifluoromethyl and bromo groups enhance its chemical stability and biological activity, making it valuable for research and application development.

Biological Activities and Therapeutic Potential

Studies on the interactions of benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)-, with biological targets indicate effective binding to specific enzymes and receptors. This binding can modulate biological pathways involved in disease processes, especially in cancer cell proliferation and microbial resistance mechanisms.

Benzimidazole Derivatives as Anti-cancer Therapeutics

Benzimidazole derivatives have demonstrated potential as anticancer therapeutics . For example, 2-aryl benzimidazoles can act as multi-target RTK inhibitors against EGFR, VEGFR-2, and PDGFR . They can also block the erythroblastic leukemia viral oncogene homologue (ErbB) family of transmembrane receptor tyrosine kinases, which are over-expressed in breast cancer . Additionally, some derivatives upregulate the death receptor 5 (DR5) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway in breast cancer cells .

Anti-inflammatory and Analgesic Activity

Benzimidazole-based compounds are recognized for their anti-inflammatory and analgesic properties because they can inhibit cyclooxygenases (COXs), which are enzymes involved in the biosynthesis of inflammatory mediators like prostaglandins . These derivatives interact with various receptors and proteins, including transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, and 5-lipoxygenase (5-LOX) activating protein, thus demonstrating anti-inflammatory properties .

  • Antiviral activity Some benzimidazole derivatives have shown antiviral activity against enteroviruses, cytomegalovirus, herpes simplex virus, bovine viral diarrhea virus, rotavirus, and arenaviruses .

Mechanism of Action

The mechanism of action of benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Antiviral Activity

The position of the trifluoromethyl group significantly impacts antiviral efficacy. A study comparing 2-trifluoromethyl benzimidazole (Compound 27) with a 2-methyl analogue (Compound 28) demonstrated that the CF₃ group at position 2 enhanced potency against Coxsackievirus B-5 (EC₅₀ = 11 µM vs. 47 µM) and Respiratory Syncytial Virus (EC₅₀ = 22 µM vs. >100 µM) . However, substituting CF₃ at position 6 (as in unrelated analogues) reduced cytotoxicity, highlighting the critical role of substituent positioning . The target compound’s CF₃ at position 2 and bromo at position 6 may synergize for antiviral applications, though direct data are pending.

Antimicrobial Activity and Substituent Effects

  • 5-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole (Compound 5): Exhibited inhibitory effects on E.
  • 6-Bromo-5-Methyl-2-CF₃ Target Compound : The additional methyl group at position 5 may enhance lipophilicity, improving membrane penetration compared to Compound 3. This could amplify activity against gram-negative bacteria .
  • 2-Phenyl vs.

Table 2: Antimicrobial Activity Comparison

Compound Substituents Key Activity Source
Target Compound 6-Br, 5-Me, 2-CF₃ Pending (Predicted enhanced)
5-Bromo-2-CF₃-Benzimidazole (5) 5-Br, 2-CF₃ E. coli biofilm inhibition
5-Bromo-2-Ph-Benzimidazole 5-Br, 2-Ph Moderate activity

Cytotoxicity and Anticancer Potential

  • CF₃ at Position 6 : Derivatives with CF₃ at position 6 (e.g., hybrid molecules) showed reduced cytotoxicity against cancer cell lines (A549, MCF-7) compared to halogen-substituted analogues .
  • Target Compound : The CF₃ at position 2 and bromo at position 6 may balance cytotoxicity and efficacy. For example, 2-CF₃ derivatives in prostate cancer models exhibited enhanced antagonistic action due to improved receptor binding .

Physicochemical and Metabolic Considerations

  • Metabolic Stability: CF₃ groups are known to block metabolic oxidation, as seen in proton pump inhibitors like pantoprazole . The target compound’s CF₃ may confer similar metabolic resistance, prolonging half-life.

Table 3: Predicted Physicochemical Properties

Compound logP (Predicted) Metabolic Stability Source
Target Compound ~3.4 High (CF₃)
4,5-Dichloro-2-CF₃-Benzimidazole ~3.8 Moderate

Biological Activity

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- is C₁₁H₈BrF₃N₂, with a molecular weight of approximately 295.06 g/mol. The presence of bromine and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

Benzimidazole derivatives are known for their extensive range of biological activities, including:

  • Anticancer Activity : Numerous studies have reported the anticancer properties of benzimidazole compounds. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells . The compound's mechanism often involves the induction of apoptosis in tumor cells.
  • Antimicrobial Activity : Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- exhibits promising antibacterial and antifungal activities. In vitro studies demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antiprotozoal Activity : Research indicates that this compound is effective against protozoan infections. It has been shown to have IC50 values significantly lower than those of standard treatments like albendazole against Trichomonas vaginalis and Giardia intestinalis .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole compounds is highly influenced by their structural modifications. The following table summarizes findings related to various derivatives:

Compound NameSubstituentsKey ActivitiesIC50 Values
Compound 1-ClAnticancer25.72 μM
Compound 2-FAntimicrobial50 μg/ml
Compound 3-CF₃Antiprotozoal<1 μM
Compound 4-NO₂Anticancer45.2 μM

These modifications allow for enhanced binding to specific biological targets, which can lead to improved therapeutic efficacy .

Case Studies

  • Anticancer Efficacy : A study on a benzimidazole derivative demonstrated significant tumor growth suppression in mice models. The compound induced apoptosis in MCF-7 cell lines, showcasing its potential as an anticancer agent .
  • Antimicrobial Testing : A comparative analysis of benzimidazole derivatives revealed that compounds with trifluoromethyl groups exhibited superior antibacterial activity against S. typhi compared to traditional antibiotics like ampicillin and chloramphenicol .
  • Antiprotozoal Activity : In vitro testing showed that a derivative was 14 times more effective than albendazole against T. vaginalis, indicating its potential as a treatment for protozoan infections .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-bromo-5-methyl-2-(trifluoromethyl)benzimidazole?

Methodological Answer:
The synthesis typically involves two key steps: (1) constructing the benzimidazole core and (2) introducing substituents (bromo, methyl, trifluoromethyl).

  • Core Formation: Condensation of o-phenylenediamine derivatives with carbonyl-containing precursors (e.g., trifluoroacetic acid derivatives) under acidic conditions . For example, trifluoroacetimidoyl halides can react with amines in the presence of Cu(I)/TMEDA catalysts to form 2-(trifluoromethyl)benzimidazoles .
  • Substituent Introduction: Bromination and methylation steps may employ electrophilic reagents (e.g., N-bromosuccinimide for bromination) or alkylation agents under controlled conditions to ensure regioselectivity .
    Key Considerations: Optimize reaction time, temperature, and catalyst loading to minimize side products like over-halogenated derivatives .

Advanced: How can computational chemistry guide the optimization of reaction pathways for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can predict transition states and intermediates to identify energetically favorable pathways:

  • Reaction Mechanism Analysis: Use DFT to model the condensation and halogenation steps, evaluating activation energies for bromination at the 6-position versus competing sites .
  • Solvent Effects: Simulate solvent interactions (e.g., polar aprotic solvents like DMF) to assess their impact on reaction kinetics and regioselectivity .
  • Catalyst Design: Screen ligands (e.g., TMEDA) and metal catalysts (e.g., Cu(I)) using molecular orbital theory to enhance cross-coupling efficiency .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify substitution patterns (e.g., downfield shifts for bromine at C6 and trifluoromethyl at C2) .
    • 19F NMR: Confirm the presence and electronic environment of the trifluoromethyl group .
  • X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and assess planarity of the benzimidazole core . For example, SHELX software is widely used for small-molecule refinement .
  • FTIR: Detect functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) and hydrogen-bonding interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:

  • Standardized Bioassays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Purity Assessment: Employ HPLC-MS to verify compound purity (>98%) and rule out confounding effects from by-products .
  • Mechanistic Studies: Combine enzyme inhibition assays (e.g., for hepatitis B virus polymerase) with molecular docking to correlate activity with structural features .
    Example: Discrepancies in antiviral activity may stem from differences in cell permeability, which can be addressed via logP optimization .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and Tyvek® suits to prevent dermal exposure .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of airborne particles .
  • Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) and reducing agents (e.g., lithium aluminum hydride) to prevent reactive hazards .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies enhance the compound’s efficacy in targeting enzymes like Hedgehog signaling pathway components?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine) to probe steric and electronic effects on binding .
  • Molecular Dynamics (MD) Simulations: Model protein-ligand interactions (e.g., with Smoothened receptor) to identify critical binding residues and optimize affinity .
  • Metabolic Stability: Introduce fluorine atoms or methyl groups to block metabolic degradation sites (e.g., cytochrome P450 oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.